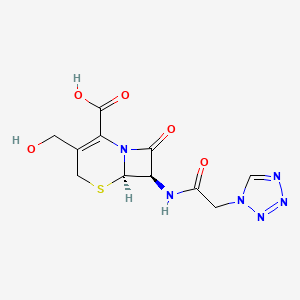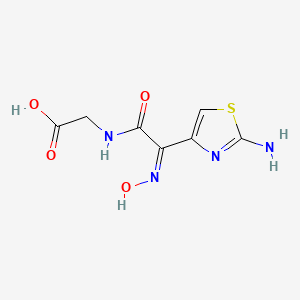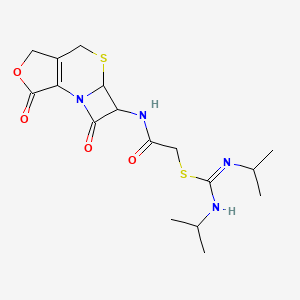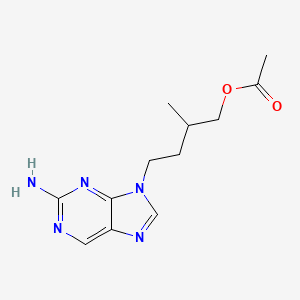
4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate
Übersicht
Beschreibung
4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate is a chemical compound that belongs to the class of purine derivatives. It is structurally related to famciclovir, an antiviral medication used to treat herpes virus infections. This compound is characterized by the presence of a purine base attached to a butyl acetate moiety, which imparts unique chemical and biological properties.
Wirkmechanismus
- Famciclovir is an antiviral medication primarily used to treat infections caused by herpes viruses, including genital herpes, shingles (herpes zoster), and cold sores (herpes labialis) .
- Its primary target is the viral enzyme thymidine kinase (TK), which is essential for viral DNA synthesis .
- Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir .
- Penciclovir inhibits herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV) by selectively inhibiting viral DNA polymerase .
- It inhibits the elongation of viral DNA chains by competing with deoxyguanosine triphosphate (dGTP) during DNA synthesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the purine base, which is 2-amino-9H-purine.
Alkylation: The purine base is then alkylated using 2-methylbutyl bromide under basic conditions to form 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl bromide.
Acetylation: The final step involves the acetylation of the alkylated product using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different functional groups.
Substitution Products: Compounds with new functional groups replacing the acetate moiety.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential antiviral properties and interactions with biological molecules.
Medicine: Investigated for its potential use in antiviral therapies, particularly against herpes viruses.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Vergleich Mit ähnlichen Verbindungen
Famciclovir: A prodrug of penciclovir, used to treat herpes virus infections.
Penciclovir: An antiviral agent used topically for the treatment of herpes labialis.
Acyclovir: Another antiviral medication used to treat herpes simplex and varicella-zoster viruses.
Uniqueness: 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate is unique due to its specific structural modifications, which may impart different pharmacokinetic properties compared to similar compounds. Its acetate moiety may influence its solubility, stability, and bioavailability, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
[4-(2-aminopurin-9-yl)-2-methylbutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-8(6-19-9(2)18)3-4-17-7-15-10-5-14-12(13)16-11(10)17/h5,7-8H,3-4,6H2,1-2H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIKFWINNMJBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700629 | |
| Record name | 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174155-70-5 | |
| Record name | 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174155705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-AMINO-9H-PURIN-9-YL)-2-METHYLBUTYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCA8F801KW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




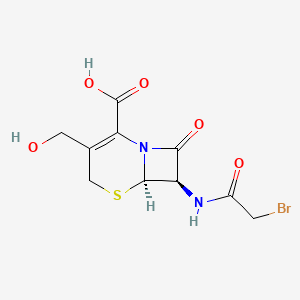
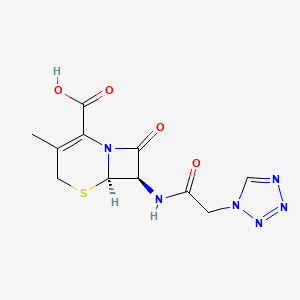

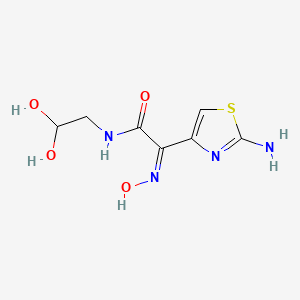
![(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B601282.png)
